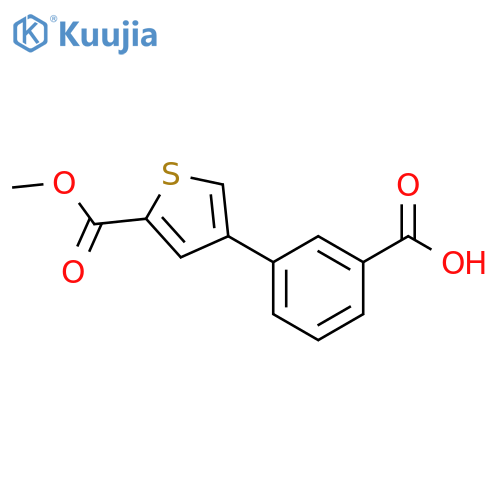

Cas no 1261983-03-2 (2-Thiophenecarboxylic acid, 4-(3-carboxyphenyl)-, 2-methyl ester)

2-Thiophenecarboxylic acid, 4-(3-carboxyphenyl)-, 2-methyl ester 化学的及び物理的性質

名前と識別子

-

- 2-Thiophenecarboxylic acid, 4-(3-carboxyphenyl)-, 2-methyl ester

-

- MDL: MFCD18312669

- インチ: 1S/C13H10O4S/c1-17-13(16)11-6-10(7-18-11)8-3-2-4-9(5-8)12(14)15/h2-7H,1H3,(H,14,15)

- InChIKey: JLCCDVVSSFEVNZ-UHFFFAOYSA-N

- ほほえんだ: C1(C(OC)=O)SC=C(C2=CC=CC(C(O)=O)=C2)C=1

計算された属性

- せいみつぶんしりょう: 262.03

- どういたいしつりょう: 262.03

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 91.8A^2

2-Thiophenecarboxylic acid, 4-(3-carboxyphenyl)-, 2-methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB318475-5 g |

3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%; . |

1261983-03-2 | 95% | 5g |

€1159.00 | 2023-04-26 | |

| abcr | AB318475-5g |

3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid, 95%; . |

1261983-03-2 | 95% | 5g |

€1159.00 | 2025-03-19 |

2-Thiophenecarboxylic acid, 4-(3-carboxyphenyl)-, 2-methyl ester 関連文献

-

Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249

-

Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

8. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

2-Thiophenecarboxylic acid, 4-(3-carboxyphenyl)-, 2-methyl esterに関する追加情報

Professional Introduction to 2-Thiophenecarboxylic acid, 4-(3-carboxyphenyl)-, 2-methyl ester (CAS No. 1261983-03-2)

2-Thiophenecarboxylic acid, 4-(3-carboxyphenyl)-, 2-methyl ester, identified by the CAS number 1261983-03-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of thiophene derivatives, which are widely recognized for their diverse biological activities and potential applications in drug development. The structural uniqueness of this molecule, characterized by its thiophene core substituted with a carboxylic acid group at the 2-position, a methyl ester at the 2-methyl position, and a 4-(3-carboxyphenyl) moiety at the 4-position, makes it a promising candidate for further exploration in synthetic chemistry and pharmacological research.

The thiophene ring is a heterocyclic aromatic structure that plays a pivotal role in the biological activity of many natural products and synthetic drugs. Its ability to interact with biological targets such as enzymes and receptors has been leveraged in the design of novel therapeutic agents. In particular, derivatives of thiophene have shown promise in treating various diseases, including infectious diseases, cancer, and neurological disorders. The presence of both carboxylic acid and ester functional groups in 2-Thiophenecarboxylic acid, 4-(3-carboxyphenyl)-, 2-methyl ester introduces additional versatility, allowing for further chemical modifications and bioconjugation strategies that could enhance its pharmacological properties.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between thiophene derivatives and biological targets. Studies have demonstrated that the 4-(3-carboxyphenyl) substituent can modulate the binding affinity and selectivity of the compound towards specific enzymes or receptors. For instance, computational studies on similar thiophene-based molecules have revealed that certain structural motifs can enhance binding to proteases involved in cancer progression or to neurotransmitter receptors implicated in neurological disorders. The 2-methyl ester group at the 2-position of this compound may also contribute to its bioactivity by influencing the molecule's solubility and metabolic stability.

The synthesis of 2-Thiophenecarboxylic acid, 4-(3-carboxyphenyl)-, 2-methyl ester involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The synthesis typically begins with the preparation of a substituted thiophene precursor followed by functionalization at the desired positions using established methods such as palladium-catalyzed cross-coupling reactions or nucleophilic substitution reactions. The introduction of the carboxylic acid group at the 2-position and the methyl ester group at the same position necessitates careful selection of reagents and catalysts to prevent unwanted side reactions. Advances in green chemistry principles have also influenced synthetic strategies, promoting methods that minimize waste and hazardous byproducts.

In terms of pharmacological applications, 2-Thiophenecarboxylic acid, 4-(3-carboxyphenyl)-, 2-methyl ester has been investigated for its potential as an intermediate in the synthesis of biologically active molecules. For example, its structural framework can be modified to develop novel inhibitors targeting specific disease-related enzymes. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are involved in inflammatory pathways. Additionally, the compound's ability to cross-react with other functional groups allows for its use in drug conjugation strategies, where it can be linked to therapeutic agents or imaging probes to enhance their delivery or targeting specificity.

The role of thiophene derivatives in medicinal chemistry continues to expand with each passing year, driven by their unique structural features and biological properties. The versatility of thiophene-based compounds lies in their ability to adopt multiple conformations and interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions are critical for determining a drug's efficacy and selectivity. As research progresses, new synthetic methodologies will likely emerge that enable more efficient access to complex thiophene derivatives like 2-Thiophenecarboxylic acid, 4-(3-carboxyphenyl)-, 2-methyl ester, further broadening their utility in drug discovery.

From a regulatory perspective, compounds like CAS No.1261983-03-2 must undergo rigorous testing to ensure safety and efficacy before being considered for clinical use. This involves comprehensive toxicological studies to assess potential side effects and pharmacokinetic evaluations to understand how the compound is absorbed, distributed, metabolized, and excreted by the body. Collaborative efforts between synthetic chemists and biologists are essential to optimize these processes efficiently while adhering to regulatory guidelines.

The future prospects for 2-Thiophenecarboxylic acid, 4-(3-carboxyphenyl)-, 2-methyl ester are promising as ongoing research continues to uncover new applications for thiophene derivatives. Innovations in drug design principles combined with advancements in synthetic chemistry will likely lead to more effective therapeutic agents derived from this class of compounds. As interest grows in targeted therapies tailored to individual patient needs—such as personalized medicine—the development of novel scaffolds like this one will remain crucial for addressing unmet medical challenges.

1261983-03-2 (2-Thiophenecarboxylic acid, 4-(3-carboxyphenyl)-, 2-methyl ester) 関連製品

- 2034484-24-5(1-{1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-ylcarbamoyl}-1-methylethyl acetate)

- 1806324-20-8(1,3-Dibromo-4-difluoromethoxy-2-fluorobenzene)

- 1492607-65-4(3-methyl-5-(3-methylbutoxy)pentane-1-sulfonyl chloride)

- 2156772-41-5(2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoro-4-hydroxypentanoic acid)

- 71300-08-8(3-(4-chloro-2-nitrophenyl)-2-oxopropanoic acid)

- 1261977-03-0(3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid)

- 122647-32-9(Ibutilide fumarate)

- 779341-20-7(3-(4-aminophenyl)phenol)

- 1443310-32-4(1-[4-methoxy-3-(2-methylpropoxy)phenyl]ethanol)

- 2734775-37-0(2,2-Dichloro-1-(2,3-dichlorophenyl)ethanol)